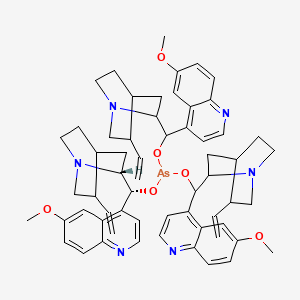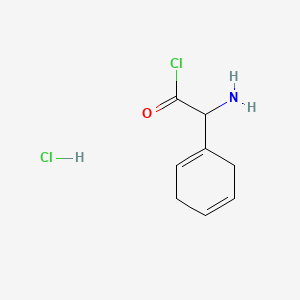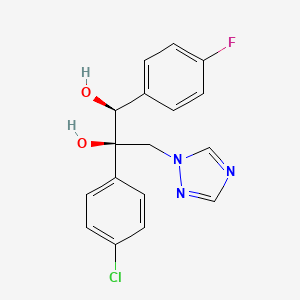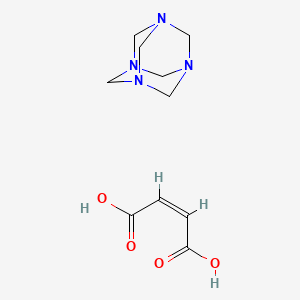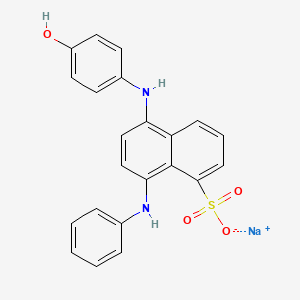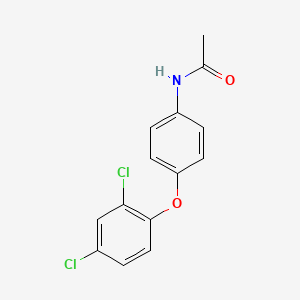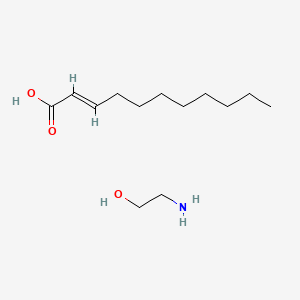
Einecs 227-714-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 227-714-7, also known as Disulphur Decafluoride, is a chemical compound with the molecular formula S2F10. It is a colorless, volatile liquid or gas with an odor similar to sulfur dioxide. This compound is known for its high toxicity and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disulphur Decafluoride can be synthesized through the direct fluorination of sulfur using elemental fluorine. The reaction is typically carried out under controlled conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
S2+5F2→S2F10
Industrial Production Methods
In industrial settings, the production of Disulphur Decafluoride involves the use of specialized equipment to handle the highly reactive and toxic nature of the reactants and products. The process requires stringent safety measures to protect workers and the environment from exposure.
Analyse Chemischer Reaktionen
Types of Reactions
Disulphur Decafluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfur hexafluoride (SF6) and other sulfur fluorides.
Reduction: It can be reduced to form lower sulfur fluorides.
Substitution: It can undergo substitution reactions with nucleophiles to form different sulfur-containing compounds.
Common Reagents and Conditions
Oxidizing Agents: Fluorine gas (F2) is commonly used as an oxidizing agent.
Reducing Agents: Hydrogen gas (H2) or other reducing agents can be used for reduction reactions.
Nucleophiles: Various nucleophiles, such as water or alcohols, can be used in substitution reactions.
Major Products Formed
Sulfur Hexafluoride (SF6): A common product formed during oxidation.
Lower Sulfur Fluorides: Formed during reduction reactions.
Sulfur-Containing Compounds: Formed during substitution reactions.
Wissenschaftliche Forschungsanwendungen
Disulphur Decafluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other sulfur fluorides and sulfur-containing compounds.
Biology: Studied for its toxic effects on biological systems and potential use as a chemical warfare agent.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Used in the production of high-purity sulfur hexafluoride for use in electrical insulation and other industrial applications.
Wirkmechanismus
The mechanism of action of Disulphur Decafluoride involves its high reactivity with various biological molecules. It can react with proteins, lipids, and nucleic acids, leading to cellular damage and toxicity. The compound’s molecular targets include enzymes and other proteins involved in cellular metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sulfur Hexafluoride (SF6)
- Sulfur Tetrafluoride (SF4)
- Sulfur Difluoride (SF2)
Uniqueness
Disulphur Decafluoride is unique due to its high fluorine content and reactivity. Unlike other sulfur fluorides, it has a higher degree of fluorination, making it more reactive and toxic. Its volatility and odor also distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
5950-82-3 |
|---|---|
Molekularformel |
C18H33NO |
Molekulargewicht |
279.5 g/mol |
IUPAC-Name |
N,N-dibutylbutan-1-amine;phenol |
InChI |
InChI=1S/C12H27N.C6H6O/c1-4-7-10-13(11-8-5-2)12-9-6-3;7-6-4-2-1-3-5-6/h4-12H2,1-3H3;1-5,7H |
InChI-Schlüssel |
IZGMMJFZIQHGNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCCC.C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
